In-Depth Technical Guide: 4-Fluoro-2,3-dimethylbenzaldehyde
In-Depth Technical Guide: 4-Fluoro-2,3-dimethylbenzaldehyde
CAS Number: 363134-37-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2,3-dimethylbenzaldehyde, a fluorinated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of extensive research on this specific isomer, this document consolidates the available data and provides context based on the properties and applications of structurally related compounds.
Chemical and Physical Properties
While specific experimental data for 4-Fluoro-2,3-dimethylbenzaldehyde is not widely published, the following table summarizes its known and predicted properties. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 363134-37-6 | [1][2] |
| Molecular Formula | C₉H₉FO | [2] |
| Molecular Weight | 152.17 g/mol | [3] |
| Purity | Typically ≥98% | [2] |
| Appearance | Not widely reported, likely a solid or liquid | - |
| Storage Conditions | Room temperature, in a dry, sealed container | [2][3] |
| Solubility | Expected to be soluble in common organic solvents | - |
Synthesis and Reactivity
Fluorinated benzaldehydes are valuable intermediates in organic synthesis. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions. The presence of a fluorine atom can significantly influence the reactivity of the aromatic ring and the aldehyde group, often enhancing metabolic stability in drug candidates.
Illustrative Experimental Protocol: Synthesis of a Related Benzaldehyde
The following is a representative protocol for the synthesis of 2,3-Dimethylbenzaldehyde, which can be adapted for the synthesis of its fluorinated analogue.
Reaction: Oxidation of (2,3-dimethylphenyl)methanol to 2,3-dimethylbenzaldehyde.
Reagents and Materials:
-
(2,3-dimethylphenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (2,3-dimethylphenyl)methanol in dichloromethane, add pyridinium chlorochromate (PCC) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated saline solution.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,3-dimethylbenzaldehyde.[4]
Applications in Research and Development
Substituted benzaldehydes, particularly those containing fluorine, are important building blocks in medicinal chemistry and materials science.
-
Drug Discovery: The benzaldehyde moiety is a common scaffold in the synthesis of various pharmacologically active compounds. The introduction of fluorine can improve a molecule's metabolic stability, binding affinity, and lipophilicity. While the specific biological activity of 4-Fluoro-2,3-dimethylbenzaldehyde is not yet characterized, related benzaldehyde derivatives have been investigated for their anticancer properties. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells.[5]
-
Chemical Synthesis: As a reactive intermediate, 4-Fluoro-2,3-dimethylbenzaldehyde can be used to synthesize more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Signaling Pathways and Biological Activity
There is currently a lack of published research on the specific biological activity and associated signaling pathways for 4-Fluoro-2,3-dimethylbenzaldehyde. However, the general class of benzaldehydes has been shown to interact with various biological targets. For instance, benzaldehyde has been found to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through the regulation of 14-3-3 family proteins.[5] Further research is needed to determine if 4-Fluoro-2,3-dimethylbenzaldehyde exhibits similar or other significant biological effects.
Visualizations
Illustrative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a substituted benzaldehyde, as described in the experimental protocol section.
Caption: General workflow for the synthesis of a substituted benzaldehyde.
Potential Role in Drug Discovery
This diagram illustrates the logical relationship of how a substituted benzaldehyde, like 4-Fluoro-2,3-dimethylbenzaldehyde, can serve as a starting material in a drug discovery pipeline.
Caption: Role of substituted benzaldehydes in a drug discovery workflow.
References
- 1. 4-Fluoro-2,3-dimethylbenzaldehyde | C9H9FO | CID 12040712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]
- 5. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
